Cas no 850429-67-3 (N-Benzyl 3-bromo-4-methylbenzenesulfonamide)
N-Benzyl 3-bromo-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-3-bromo-4-methylbenzenesulfonamide
- Benzenesulfonamide,3-bromo-4-methyl-N-(phenylmethyl)-
- N-Benzyl 3-bromo-4-methylbenzenesulfonamide
- N-Benzyl-N-3-bromo-4-methylbenzenesulfonamide
- N-BENZYL-3-BROMO-4-METHYLBENZENESULPHONAMIDE
- N-Benzyl-N-3-bromo-4-methylbenzenesulphonamide
- N-Benzyl-N-3-bromo-4-methylbenzenesulphonamide 96%
- N-Benzyl-N-3-bromo-4-methylbenzenesulphonamide96%
- 3-bromo-4-methyl-N-(phenylmethyl)benzenesulfonamide
- Benzenesulfonamide, 3-bromo-4-methyl-N-(phenylmethyl)-
- UDIVRJRBNLDWNI-UHFFFAOYSA-N
- N-benzyl-3-bromo-4-methylbenzene-1-sulfonamide
- SCHEMBL2499052
- AB30862
- AKOS015834641
- DB-056844
- BS-24228
- DTXSID40428441
- N-benzyl-3-bromo-4-methyl-benzenesulfonamide
- MFCD07363832
- 850429-67-3
- CS-0213098
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- MDL: MFCD07363832
- Inchi: 1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
- InChI Key: UDIVRJRBNLDWNI-UHFFFAOYSA-N
- SMILES: C1(S(NCC2=CC=CC=C2)(=O)=O)=CC=C(C)C(Br)=C1
Computed Properties
- Exact Mass: 338.99300
- Monoisotopic Mass: 338.992862
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 3.4
Experimental Properties
- Density: 1.459
- Melting Point: 98-101
- Boiling Point: 465.1°C at 760 mmHg
- Flash Point: 235.1°C
- Refractive Index: 1.61
- PSA: 54.55000
- LogP: 4.70770
- pka: 10.78±0.50(Predicted)
N-Benzyl 3-bromo-4-methylbenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl 3-bromo-4-methylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Benzyl 3-bromo-4-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213526-1g |
N-Benzyl-3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 213526-5g |
N-Benzyl-3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 213526-25g |
N-Benzyl-3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 95% | 25g |
£850.00 | 2022-03-01 | |
| TRC | B300050-100mg |
N-Benzyl 3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B300050-250mg |
N-Benzyl 3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B300050-500mg |
N-Benzyl 3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B300050-1g |
N-Benzyl 3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| Alichem | A019088153-10g |
N-Benzyl-3-bromo-4-methylbenzenesulfonamide |
850429-67-3 | 95% | 10g |
$400.00 | 2023-08-31 | |
| Apollo Scientific | OR5810-1g |
N-Benzyl-N-3-bromo-4-methylbenzenesulphonamide |
850429-67-3 | 98% | 1g |
£117.00 | 2024-07-21 | |
| Apollo Scientific | OR5810-5g |
N-Benzyl-N-3-bromo-4-methylbenzenesulphonamide |
850429-67-3 | 98% | 5g |
£338.00 | 2024-07-21 |
N-Benzyl 3-bromo-4-methylbenzenesulfonamide Suppliers
N-Benzyl 3-bromo-4-methylbenzenesulfonamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-Benzyl 3-bromo-4-methylbenzenesulfonamide
N-Benzyl 3-bromo-4-methylbenzenesulfonamide: A Comprehensive Overview
N-Benzyl 3-bromo-4-methylbenzenesulfonamide, with the CAS number 850429-67-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of N-Benzyl 3-bromo-4-methylbenzenesulfonamide consists of a benzenesulfonamide core substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The presence of these functional groups imparts distinct chemical and pharmacological properties, making it an attractive scaffold for medicinal chemists. The benzenesulfonamide moiety is particularly well-known for its role in drug design, often serving as a key pharmacophore in the development of bioactive molecules.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The specific combination of substituents in N-Benzyl 3-bromo-4-methylbenzenesulfonamide enhances its interaction with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The bromine atom at the 3-position provides a reactive site for further functionalization, allowing researchers to tailor its properties for specific applications. This flexibility has led to numerous synthetic strategies being developed to explore the potential of N-Benzyl 3-bromo-4-methylbenzenesulfonamide as a building block for more complex molecules.
Recent studies have highlighted the compound's potential in inhibiting certain enzymes and receptors that are implicated in disease pathogenesis. For instance, researchers have demonstrated that derivatives of benzenesulfonamides can interact with bacterial enzymes, leading to the development of novel antibiotics. Similarly, modifications to the benzenesulfonamide core have shown promise in targeting inflammatory pathways, suggesting its utility in anti-inflammatory drug development.
The methyl group at the 4-position also contributes to the compound's overall pharmacological profile. This substitution can influence solubility, metabolic stability, and binding affinity, all of which are critical factors in drug design. By optimizing these structural elements, scientists can enhance the compound's efficacy and reduce potential side effects.
Another area of interest is the compound's potential role in oncology research. Benzenesulfonamide derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The unique structural features of N-Benzyl 3-bromo-4-methylbenzenesulfonamide make it a promising candidate for further exploration in this field.
The synthesis of N-Benzyl 3-bromo-4-methylbenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These methods highlight the compound's importance as a key intermediate in pharmaceutical synthesis.
In conclusion, N-Benzyl 3-bromo-4-methylbenzenesulfonamide (CAS number 850429-67-3) represents a significant advancement in medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in addressing various medical challenges.
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